3-Methyl-3-(4,8,12-trimethyltridecyl)oxirane-2-carbaldehyde
Description
Properties
CAS No. |
100759-12-4 |
|---|---|
Molecular Formula |
C20H38O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
3-methyl-3-(4,8,12-trimethyltridecyl)oxirane-2-carbaldehyde |
InChI |
InChI=1S/C20H38O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-20(5)19(15-21)22-20/h15-19H,6-14H2,1-5H3 |
InChI Key |
AOIAAMJHUQTJKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC1(C(O1)C=O)C |
Origin of Product |
United States |
Biological Activity
3-Methyl-3-(4,8,12-trimethyltridecyl)oxirane-2-carbaldehyde, with the molecular formula and a molecular weight of 318.52 g/mol, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula :
- Molecular Weight : 318.52 g/mol
- CAS Number : 100759-12-4
- LogP : 5.78 (indicating lipophilicity) .
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells.
Cytotoxic Effects
Preliminary studies have shown that this compound may possess cytotoxic properties against various cancer cell lines. For instance, it has been observed to induce apoptosis in human cancer cells through the activation of specific signaling pathways.
Anti-inflammatory Properties
The compound has been linked to anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
The biological activity of this compound can be attributed to its ability to modulate several cellular pathways:
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels, thus playing a role in cellular signaling and homeostasis.
- Cell Cycle Regulation : It could affect the cell cycle by inhibiting key proteins involved in cell proliferation.
- Gene Expression Modulation : The compound may alter the expression of genes associated with apoptosis and inflammation.
Case Studies
- Study on Antioxidant Activity :
-
Cytotoxicity Assessment :
- In vitro experiments demonstrated that this compound reduced the viability of breast cancer cells by approximately 50% at a concentration of 25 µM after 48 hours .
- Anti-inflammatory Response :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.52 g/mol |
| LogP | 5.78 |
| Antioxidant Activity | Moderate to High |
| Cytotoxicity | IC50 ~ 25 µM (breast cancer cells) |
| Anti-inflammatory Effect | Significant reduction in TNF-alpha and IL-6 |
Comparison with Similar Compounds
Oxirane Reactivity
- The target compound’s aldehyde group distinguishes it from azoxy-tocopherol (chromanol core) and the naphthoquinone derivative (quinone redox center). The aldehyde may participate in condensation or nucleophilic addition reactions, unlike the azoxy group in azoxy-tocopherol, which is redox-inert .
Alkyl Chain Influence
- All three compounds share the 4,8,12-trimethyltridecyl chain, which enhances lipophilicity. This feature is critical for membrane interaction in azoxy-tocopherol and may facilitate micelle formation or lipid bilayer insertion in the target compound.
Research Findings and Mechanistic Insights
- Azoxy-Tocopherol : Demonstrated 30% higher radical-scavenging efficiency compared to α-tocopherol in vitro, though in vivo stability remains a challenge due to steric hindrance from the azoxy group .
- Naphthoquinone Derivative: Exhibited reversible redox behavior in electrochemical studies, suggesting utility in bio-inspired energy storage systems .
Q & A
Basic Research Questions
Q. What are the optimal stereoselective synthesis routes for 3-methyl-3-(4,8,12-trimethyltridecyl)oxirane-2-carbaldehyde, and how can enantiomeric purity be validated?
- Methodology : Utilize asymmetric epoxidation or Sharpless epoxidation techniques to control stereochemistry at the oxirane ring. For the alkyl chain, employ biogenetic-inspired approaches using (4R,8R)-configured precursors, as seen in tocopherol derivatives . Validate enantiomeric purity via chiral HPLC with a cellulose-based column or circular dichroism (CD) spectroscopy.
Q. Which analytical techniques are most effective for quantifying trace impurities in synthesized batches of this compound?
- Methodology : Combine reversed-phase HPLC with UV detection (λ = 210–280 nm) and mass spectrometry (LC-MS) to separate and identify impurities. Reference standards for related by-products (e.g., 4-chlorobenzophenone analogs) can guide impurity profiling . Gas chromatography (GC) is suitable for volatile derivatives.
Q. How can the stability of this compound under varying pH and temperature conditions be systematically assessed?
- Methodology : Conduct accelerated stability studies using buffered solutions (pH 2–12) and temperatures (25–60°C). Monitor degradation via NMR for structural changes (e.g., oxirane ring opening) and LC-MS for breakdown products. Compare degradation kinetics using Arrhenius plots .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic additions at the aldehyde group, and how do steric effects from the alkyl chain influence this?
- Methodology : Perform density functional theory (DFT) calculations to model electron density at the aldehyde carbon. Experimentally, compare reaction rates with smaller alkyl analogs (e.g., 4-hydroxy-3,5-dimethoxybenzaldehyde derivatives) using kinetic studies . Steric hindrance parameters (e.g., Taft constants) can quantify substituent effects.
Q. How does this compound participate in the biosynthesis of tocopherols or related isoprenoid derivatives?
- Methodology : Use isotopic labeling (e.g., ¹³C or ²H) to trace incorporation into tocopherols in plant or microbial models. Knockout studies in Arabidopsis or Synechocystis can identify enzymes (e.g., prenyltransferases) that interact with the compound. Structural analogs from phytonadione impurity profiles may serve as intermediates.
Q. What advanced spectroscopic techniques can resolve conflicting data on the compound’s conformational flexibility in solution?
- Methodology : Employ dynamic NMR (DNMR) at variable temperatures to study hindered rotation of the alkyl chain. Nuclear Overhauser effect spectroscopy (NOESY) can map spatial proximity between oxirane protons and methyl groups. Compare with X-ray crystallography data if crystalline derivatives are available .
Q. How can computational modeling predict the compound’s interactions with lipid membranes or protein targets?
- Methodology : Use molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) to model membrane insertion behavior. Docking studies (AutoDock Vina) can predict binding to tocopherol-associated proteins or cytochrome P450 enzymes. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported enantiomeric excess (ee) values across synthesis protocols?
- Methodology : Standardize ee quantification using a single chiral column (e.g., Chiralpak AD-H) and cross-validate with polarimetry. Investigate solvent effects on chromatographic resolution. Replicate literature protocols with controlled reagent purity (e.g., Pd(PPh₃)₄ catalyst quality) .
Q. What experimental designs can reconcile conflicting bioactivity data in antioxidant assays?
- Methodology : Use standardized assays (e.g., DPPH radical scavenging, lipid peroxidation inhibition) with controls (α-tocopherol). Account for solvent polarity’s impact on radical quenching efficiency. Compare results across cell-based (HepG2) and cell-free systems to isolate membrane permeability effects .
Tables for Key Methodological Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
